Punicic Acid

説明

Punicic acid has been reported in Trichosanthes tricuspidata, Trichosanthes rosthornii, and other organisms with data available.

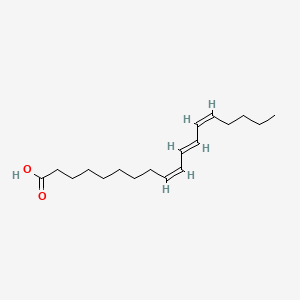

This compound is a polyunsaturated long-chain fatty acid with an 18-carbon backbone and exactly three double bonds, originating from the 5th, 7th and 9th positions from the methyl end, with these three bonds in the cis-, trans- and cis- configurations, respectively.

a conjugated linolenic acid

特性

IUPAC Name |

(9Z,11E,13Z)-octadeca-9,11,13-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-10H,2-4,11-17H2,1H3,(H,19,20)/b6-5-,8-7+,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUXYLFPMQMFGPL-BGDVVUGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC=CC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\C=C\C=C/CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10897463 | |

| Record name | Punicic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544-72-9 | |

| Record name | Punicic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Punicic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Punicic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PUNICIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VFQ03H211O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Beyond Pomegranate: An In-depth Technical Guide to Alternative Natural Sources of Punicic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Punicic acid (PuA), a conjugated linolenic acid (CLnA) isomer (cis-9, trans-11, cis-13), is a polyunsaturated omega-5 fatty acid of significant interest in the pharmaceutical and nutraceutical industries.[1][2] Renowned for its potent anti-inflammatory, antioxidant, anti-diabetic, and anti-carcinogenic properties, PuA has been the subject of extensive research.[3][4] While pomegranate (Punica granatum) seed oil is the most widely recognized source, containing 65-85% this compound, several other plant species present viable, and in some cases, geographically diverse, alternative sources for this valuable compound.[2][3]

This technical guide provides a comprehensive overview of notable natural sources of this compound beyond pomegranate. It details the quantitative yields from these sources, outlines protocols for extraction and analysis, and elucidates the key biochemical pathways modulated by this compound, offering a critical resource for researchers and professionals in drug development.

Alternative Natural Sources of this compound

While pomegranate seeds are a primary source, several species within the Cucurbitaceae (gourd) family have been identified as significant producers of this compound. These alternative sources offer potential for diversified and sustainable production of this bioactive fatty acid.

Table 1: Quantitative this compound Content in Various Plant Species

| Plant Species | Common Name | Family | Plant Part | This compound Content (% of Total Fatty Acids/Seed Weight) | Reference(s) |

| Trichosanthes kirilowii | Chinese Cucumber, Snake Gourd | Cucurbitaceae | Seed Oil | 32-40% of total seed weight | [5][6][7] |

| Trichosanthes anguina | Snake Gourd | Cucurbitaceae | Seed Oil | Significant, but specific % varies | [1][8][9] |

| Momordica charantia | Bitter Gourd, Bitter Melon | Cucurbitaceae | Seed Oil | Contains α-Eleostearic acid and this compound | [2][10][11] |

| Momordica balsamina | Balsam Apple | Cucurbitaceae | Seed Oil | Identified as a source | [2][8][9] |

| Ecballium elaterium | Squirting Cucumber | Cucurbitaceae | Seed Oil | Identified as a source | [8] |

| Fevillea trilobata | Cucurbitaceae | Seed Oil | Identified as a source | [8][9] |

Experimental Protocols: Extraction and Isolation

The effective extraction and purification of this compound from seed matrices are critical for research and development. Several methods have been established, each with distinct advantages in terms of yield, purity, and scalability.

Supercritical Fluid Extraction (SFE)

This method uses supercritical CO₂ as a solvent, offering a green alternative to traditional organic solvents. It is highly efficient for extracting non-polar compounds like triacylglycerols rich in this compound.

-

Raw Material: Dried and ground seeds (e.g., Trichosanthes kirilowii).

-

Apparatus: Supercritical Fluid Extractor.

-

Methodology:

-

Place 1000g of ground seeds into the extractor vessel.[12]

-

Set the extraction parameters:

-

Set the separation parameters:

-

The extracted pomegranate seed oil (PSO) or equivalent oil is collected.

-

The crude oil is then hydrolyzed using a 5% sodium hydroxide solution under reflux for 1.5-2 hours to yield a soap mixture.[12]

-

The soap mixture is acidified with hydrochloric acid to a pH of approximately 3.5 to liberate the mixed free fatty acids.[12]

-

The fatty acid mixture is then subjected to a urea inclusion method to separate saturated and monounsaturated fatty acids from polyunsaturated fatty acids like this compound, yielding a high-purity product.[12]

-

Soxhlet Extraction

A classic and widely used method for solid-liquid extraction, suitable for laboratory-scale operations.

-

Raw Material: Finely homogenized seeds.

-

Apparatus: Soxhlet apparatus.

-

Methodology:

-

Place approximately 20g of homogenized seeds into a thimble.[13]

-

Extract using a suitable organic solvent (e.g., n-hexane, petroleum ether) in a 500 mL Soxhlet apparatus.[13][14]

-

Conduct the extraction for 4-8 hours at a temperature dependent on the solvent's boiling point (e.g., 79°C for n-hexane).[13][14]

-

After extraction, evaporate the solvent from the miscella using a rotary evaporator to obtain the crude seed oil.[13]

-

Further purification steps, such as hydrolysis and crystallization, are required to isolate pure this compound.

-

Cold Pressing

A mechanical extraction method that avoids the use of heat and chemical solvents, preserving the natural quality of the oil. It is often used for producing food-grade oils.

-

Raw Material: Whole, dried seeds.

-

Apparatus: Mechanical screw press.

-

Methodology:

-

Ensure seeds are cleaned and dried to an optimal moisture content (typically below 10%).[15]

-

Feed the seeds directly into the cold press.

-

The mechanical pressure expels the oil, which is collected. The remaining solid is known as the seed cake.

-

The collected crude oil is typically filtered to remove any solid particles.

-

Refining steps such as degumming, deacidification, and decolorization may be employed to improve purity.[15]

-

Analytical Methodologies for Quantification

Accurate identification and quantification of this compound are essential. Gas Chromatography (GC) is the most common technique employed for fatty acid profiling.

Fatty Acid Methyl Ester (FAME) Preparation

Before GC analysis, triacylglycerols are converted into volatile fatty acid methyl esters (FAMEs).

-

Methodology (Acid-Catalyzed Transesterification):

-

Dissolve a known amount of the extracted oil (e.g., 25 mg) in a solvent mixture (e.g., 1.5 mL of toluene).

-

Add 3 mL of 1% sulfuric acid in methanol.

-

Heat the mixture in a sealed vial at 50°C for 16 hours.

-

After cooling, add 4.5 mL of 5% aqueous sodium chloride and 3 mL of hexane.

-

Vortex the mixture and allow the layers to separate.

-

Collect the upper hexane layer containing the FAMEs.

-

The sample is now ready for GC analysis.

-

Gas Chromatography (GC) Analysis

-

Apparatus: Gas Chromatograph with a Flame Ionization Detector (FID).

-

Column: A polar capillary column suitable for FAME separation (e.g., Supelco SP-2560, 100 m x 0.25 mm x 0.20 µm).

-

Methodology:

-

Injector: Set temperature to 250°C. Inject 1 µL of the FAME sample.[16]

-

Carrier Gas: Helium or Hydrogen.

-

Oven Temperature Program:

-

Detector (FID): Set temperature to 260°C.

-

Identification: Identify peaks by comparing their retention times with those of a known this compound standard and a standard FAME mixture (e.g., FAME 37 components).[16]

-

Quantification: Calculate the relative percentage of this compound based on the total peak area of all identified fatty acids.[16]

-

Key Signaling Pathways Modulated by this compound

This compound exerts its diverse biological effects by modulating several key cellular signaling pathways, particularly those involved in inflammation and apoptosis.

Anti-Inflammatory Signaling

PuA demonstrates potent anti-inflammatory activity primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs) and subsequent inhibition of the NF-κB pathway.

-

Mechanism:

-

This compound acts as an agonist for both PPAR-α and PPAR-γ.[8]

-

Activated PPARs form a heterodimer with the Retinoid X Receptor (RXR).

-

This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

-

Crucially, activated PPAR-γ can inhibit the activity of the pro-inflammatory transcription factor NF-κB (Nuclear Factor kappa B).[5][8][17]

-

Inhibition of NF-κB prevents its translocation to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[8][17]

-

Additionally, PuA has been shown to inhibit the TLR4/MyD88/NF-κB signaling pathway, which is often triggered by lipopolysaccharides (LPS).[18]

-

Pro-Apoptotic Signaling in Cancer Cells

In various cancer cell lines, this compound has been shown to inhibit proliferation and induce apoptosis (programmed cell death). This effect appears to be mediated by lipid peroxidation and the activation of intrinsic apoptotic pathways.

-

Mechanism:

-

This compound, a polyunsaturated fatty acid, is susceptible to lipid peroxidation, leading to an accumulation of lipid peroxides within the cancer cell.[19][20]

-

This oxidative stress, combined with the generation of diacylglycerol, activates Protein Kinase C (PKC).[19][21]

-

The activated PKC signaling cascade contributes to a disruption of the mitochondrial membrane potential.[21]

-

Disruption of the mitochondrial membrane leads to the release of cytochrome c into the cytoplasm.

-

Cytochrome c activates a caspase cascade, beginning with the initiator caspase-9, which in turn activates executioner caspases like caspase-3 and caspase-7.[22]

-

Executioner caspases cleave cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis, such as membrane blebbing and DNA fragmentation.[19][22]

-

Metabolism and Biosynthesis

Metabolism in Mammals

Upon ingestion, this compound is not extensively stored in tissues in its original form. Instead, it is primarily metabolized in the liver into a beneficial isomer of conjugated linoleic acid (CLA).[8][23]

-

Pathway:

-

This compound (18:3, c9,t11,c13) undergoes a saturation reaction, likely involving the reduction of the cis-13 double bond.[9][17]

-

This conversion yields rumenic acid (c9, t11-CLA), a well-studied CLA isomer with its own array of health benefits.[1][17]

-

This CLA isomer can then enter two main metabolic routes: β-oxidation for energy production or further desaturation and elongation to form other conjugated fatty acids.[9][17]

-

Biosynthesis in Plants

This compound is synthesized in plants from common fatty acids through the action of specific enzymes. Understanding this pathway is crucial for metabolic engineering efforts to produce PuA in non-native oilseed crops.[24][25]

-

Pathway:

-

The synthesis starts with oleic acid (18:1Δ⁹).

-

A Δ12-desaturase enzyme (FAD2) introduces a second double bond, converting oleic acid into linoleic acid (18:2Δ⁹,¹²).[26]

-

A specialized bifunctional enzyme, a fatty acid conjugase/desaturase (FADX), then acts on linoleic acid. It isomerizes the Δ12 double bond to a trans-11 double bond and introduces a new cis-13 double bond, resulting in the final this compound structure (18:3Δ⁹,¹¹,¹³).[26]

-

Conclusion

While pomegranate remains the most concentrated source of this compound, species from the Cucurbitaceae family, particularly Trichosanthes kirilowii and Momordica charantia, represent important and commercially viable alternative sources. The extraction and analytical protocols outlined provide a standardized framework for isolating and quantifying this high-value fatty acid. Furthermore, the elucidation of its molecular mechanisms of action, particularly in modulating inflammatory and apoptotic signaling pathways, reinforces its potential as a lead compound for the development of novel therapeutics and functional foods. Continued research into these alternative sources and the metabolic engineering of oilseed crops will be pivotal in meeting the growing demand for this compound in global health and wellness markets.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - the compound and its properties [naturalpoland.com]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound: A striking health substance to combat metabolic syndromes in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pomegranate Seed Oil (Punica Granatum L.): A Source of this compound (Conjugated -Linolenic Acid) [jscimedcentral.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. jfbs.juw.edu.pk [jfbs.juw.edu.pk]

- 11. researchgate.net [researchgate.net]

- 12. CN1762966A - A method for producing high-purity this compound - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. CN101033188A - Method of preparing this compound, its salt and ester - Google Patents [patents.google.com]

- 16. mdpi.com [mdpi.com]

- 17. This compound: A Potential Nutraceutical Compound in Pomegranate Seed Oil and Its Cardiovascular Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound ameliorates obesity-related hyperlipidemia and fatty liver in mice via regulation of intestinal flora and lipopolysaccharide-related signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. clinmedjournals.org [clinmedjournals.org]

- 20. clinmedjournals.org [clinmedjournals.org]

- 21. spandidos-publications.com [spandidos-publications.com]

- 22. researchgate.net [researchgate.net]

- 23. This compound from Trichosanthes kirilowii seed oil is rapidly metabolized to conjugated linoleic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 25. This compound production in Brassica napus [agris.fao.org]

- 26. Yarrowia lipolytica as a Platform for this compound Production - PMC [pmc.ncbi.nlm.nih.gov]

Punicic acid metabolism and conversion to conjugated linoleic acid (CLA) in vivo

An In-depth Technical Guide on Punicic Acid Metabolism and its In Vivo Conversion to Conjugated Linoleic Acid (CLA)

Introduction

This compound (PA), a conjugated linolenic acid (CLnA) isomer (cis-9, trans-11, cis-13 C18:3), is the primary bioactive component of pomegranate seed oil (PSO), accounting for 74-85% of its fatty acid profile.[1][2] Structurally similar to conjugated linoleic acid (CLA), this compound has garnered significant attention from the scientific community for its potential therapeutic properties, including anti-inflammatory, anti-diabetic, and anti-obesity effects.[3][4][5] A key aspect of its bioactivity lies in its efficient in vivo conversion to rumenic acid (cis-9, trans-11 CLA), a well-studied CLA isomer with numerous biological functions.[1][6] This technical guide provides a comprehensive overview of the metabolic fate of this compound, its conversion to CLA, and the experimental methodologies used to study these processes.

Metabolic Pathway of this compound to CLA

The in vivo metabolism of this compound primarily occurs in the liver, where it undergoes a saturation process to form the cis-9, trans-11 isomer of CLA.[7][8] This conversion is a critical step, as many of the physiological effects attributed to this compound are believed to be mediated by its conversion to CLA.

The proposed metabolic pathway is as follows:

-

Conversion to CLA: this compound is metabolized to cis-9, trans-11 CLA.[1][6] This conversion is thought to be a result of the saturation of the Δ13 double bond, a reaction catalyzed by an enzyme, potentially nicotinamide adenine dinucleotide phosphate (NADP).[1][7]

-

Further Metabolism of CLA: Once formed, cis-9, trans-11 CLA can enter two primary metabolic routes while retaining its conjugated diene structure[7][8]:

-

β-oxidation: The CLA isomer can be broken down via β-oxidation to form conjugated diene 16:2 (CD 16:2).[7][8]

-

Desaturation and Elongation: Alternatively, it can be further metabolized by the enzyme Δ6-desaturase to form conjugated diene 18:3 (CD 18:3). This intermediate can then be elongated to CD 20:3 and further desaturated by Δ5-desaturase to yield CD 20:4.[3][7]

-

dot graph { graph [splines=ortho, nodesep=0.6, ranksep=0.8, bgcolor="#F1F3F4", dpi=100]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal, arrowsize=0.8];

// Nodes PA [label="this compound\n(c9,t11,c13-18:3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CLA [label="c9,t11-CLA", fillcolor="#34A853", fontcolor="#FFFFFF"]; BetaOx [label="β-oxidation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Desat [label="Δ6-desaturase", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CD16_2 [label="CD 16:2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CD18_3 [label="CD 18:3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Elong [label="Elongation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CD20_3 [label="CD 20:3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Desat5 [label="Δ5-desaturase", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CD20_4 [label="CD 20:4", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges PA -> CLA [label="Saturation of Δ13 double bond"]; CLA -> BetaOx; BetaOx -> CD16_2; CLA -> Desat; Desat -> CD18_3; CD18_3 -> Elong; Elong -> CD20_3; CD20_3 -> Desat5; Desat5 -> CD20_4; }

Metabolic pathway of this compound to CLA and its derivatives.

Tissue Distribution of this compound and CLA

Following oral administration, this compound is absorbed and metabolized, leading to the accumulation of both this compound and its metabolite, c9,t11-CLA, in various tissues.

-

Animal Studies (Rats): In rats, orally administered this compound is incorporated and metabolized to c9,t11-CLA in the plasma, liver, kidney, heart, brain, and adipose tissue.[6][9] The levels of this compound and CLA are generally highest in the liver and plasma, with the lowest accumulation observed in the brain.[9] Some studies have detected traces of this compound in the liver and heart, while CLA is more widely distributed.[3][4] In adipose tissue, this compound has been detected in percentages ranging from 2.13% to 4.99%.[10]

-

Human Studies: In humans, the consumption of Trichosanthes kirilowii seed kernels, a source of this compound, at a dose of 3g/day for 28 days led to an increase in this compound levels in plasma (to 0.47%) and red blood cell membranes (to 0.37%).[7] Concurrently, the levels of c9,t11-CLA increased from 0.05% to 0.23% in plasma and from 0.03% to 0.17% in red blood cell membranes.[7][8]

Quantitative Data on this compound Conversion to CLA

The conversion of this compound to CLA is a significant metabolic event. The following table summarizes quantitative data from various in vivo studies.

| Study Type | Species/Model | Dosage | Duration | Tissue | This compound Level | c9,t11-CLA Level | Reference |

| In vivo | Human | 3g PA/day | 28 days | Plasma | 0.47% of total fatty acids | 0.23% of total fatty acids (increased from 0.05%) | [7][8] |

| In vivo | Human | 3g PA/day | 28 days | Red Blood Cell Membranes | 0.37% of total fatty acids | 0.17% of total fatty acids (increased from 0.03%) | [7][8] |

| In vivo | Rats | 1% Pomegranate Seed Oil in diet | 12 weeks | Adipose Tissue | Not specified | Increased | [11] |

| In vivo | Rats | 1%, 2%, and 4% Pomegranate Seed Oil | 40 days | Adipose Tissue (retroperitoneal) | 2.13% to 4.99% | Present in a dose-dependent manner | [10] |

| In vivo | Rats | 1%, 2%, and 4% Pomegranate Seed Oil | 40 days | Adipose Tissue (epididymal) | 2.13% to 4.83% | Present in a dose-dependent manner | [10] |

| In vitro | Caco-2 cells | 20 µmol/L PA | 24 hours | Cells | Not specified | ~11% conversion rate | [12] |

Experimental Protocols

The following table details the methodologies employed in key in vivo studies investigating this compound metabolism.

| Parameter | Study 1 | Study 2 | Study 3 |

| Animal Model | Male Wistar rats | Male Sprague-Dawley rats | C57BL/6J mice |

| Number of Animals | 56 (distributed in seven groups) | Not specified | Not specified |

| Dosage and Administration | Pomegranate seed oil (PSO) at 1%, 2%, and 4% of daily feed intake, administered orally for 40 days. | Orally administered this compound from Trichosanthes kirilowii seed oil over a 24-hour period. | High-fat diet with 1% pomegranate seed oil for 12 weeks. |

| Control Group | Received water or linseed oil (LNA source) at 1%, 2%, and 4%. | Not specified | High-fat diet without PSO. |

| Sample Collection | Gastrocnemius muscle and adipose tissues (retroperitoneal and epididymal). | Plasma, liver, kidney, heart, brain, and adipose tissue. | Body weight, body composition, and tissues for insulin sensitivity assessment. |

| Analytical Methods | Fatty acid profile by gas chromatography. Antioxidant enzyme activity by spectrophotometer. Adipocyte isolation by collagenase tissue digestion. | High-performance liquid chromatography and gas chromatography-mass spectrometry for fatty acid identification and analysis. | pSABRE DEXA-scan for body composition, Columbus Instruments for energy expenditure, and insulin clamps for insulin sensitivity. |

| Key Findings | PA was detected in adipose tissues. CLA was present in all tissues of PSO-supplemented animals in a dose-dependent manner. | PA was incorporated and metabolized to c9,t11-CLA in all tissues studied. | PSO intake resulted in lower body weight and decreased body fat mass, with improved peripheral insulin sensitivity. |

| Reference | [10] | [9] | [11] |

A typical experimental workflow for an in vivo this compound study.

Conclusion

The in vivo metabolism of this compound is characterized by its efficient conversion to cis-9, trans-11 conjugated linoleic acid, a bioactive fatty acid. This conversion is a key determinant of the physiological effects observed upon the consumption of this compound-rich oils like pomegranate seed oil. The resulting CLA is distributed across various tissues and is further metabolized through β-oxidation or desaturation and elongation pathways. Understanding these metabolic processes is crucial for researchers and drug development professionals seeking to harness the therapeutic potential of this compound. Further well-designed human clinical trials are necessary to fully elucidate the metabolic fate and bioavailability of this compound in clinical settings.[7]

References

- 1. This compound: A striking health substance to combat metabolic syndromes in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pomegranate Seed Oil as a Source of Conjugated Linolenic Acid (CLnA) Has No Effect on Atherosclerosis Development but Improves Lipid Profile and Affects the Expression of Lipid Metabolism Genes in apoE/LDLR−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound and Its Role in the Prevention of Neurological Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound: A Potential Nutraceutical Compound in Pomegranate Seed Oil and Its Cardiovascular Benefits [mdpi.com]

- 8. This compound: A Potential Nutraceutical Compound in Pomegranate Seed Oil and Its Cardiovascular Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound from Trichosanthes kirilowii seed oil is rapidly metabolized to conjugated linoleic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Incorporation and effects of this compound on muscle and adipose tissues of rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Uptake of conjugated linolenic acids and conversion to cis-9, trans-11-or trans-9, trans-11-conjugated linoleic acids in Caco-2 cells | British Journal of Nutrition | Cambridge Core [cambridge.org]

Punicic Acid: A Deep Dive into its Mechanism of Action as a Peroxisome Proliferator-Activated Receptor (PPAR) Agonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Punicic acid (PUA), a conjugated linolenic acid isomer found predominantly in pomegranate seed oil, has emerged as a promising natural compound with a wide array of biological activities. Central to its therapeutic potential is its function as a peroxisome proliferator-activated receptor (PPAR) agonist. This technical guide synthesizes the current understanding of the molecular mechanisms through which this compound exerts its effects via PPAR modulation. It provides a detailed overview of its binding affinity, isoform-specific activation, downstream signaling cascades, and the experimental methodologies used to elucidate these actions. Quantitative data are presented in structured tables for comparative analysis, and key pathways and workflows are visualized through detailed diagrams.

Introduction to this compound and PPARs

This compound is an omega-5 polyunsaturated fatty acid with a chemical structure of cis-9, trans-11, cis-13 18:3. Its biological effects, including anti-inflammatory, anti-diabetic, and anti-obesity properties, are largely attributed to its interaction with PPARs.[1][2] PPARs are a group of nuclear receptors comprising three isoforms: PPARα, PPARγ, and PPARβ/δ. These receptors act as ligand-activated transcription factors that regulate the expression of genes involved in lipid metabolism, glucose homeostasis, inflammation, and cellular differentiation.[1] this compound has been identified as a pan-agonist, capable of activating multiple PPAR isoforms, with a particularly robust effect on PPARγ.[3][4]

Quantitative Analysis of this compound-PPAR Interaction

The interaction of this compound with PPARs has been quantified in various studies, providing insights into its potency and isoform preference.

| Parameter | PPAR Isoform | Value | Cell/System | Reference |

| Binding Affinity (IC50) | Human PPARγ | 2.5 µM | Cell-free assay | [3] |

| Reporter Gene Activation | PPARα | Dose-dependent increase | 3T3-L1 pre-adipocytes | [4] |

| Reporter Gene Activation | PPARγ | Dose-dependent increase | 3T3-L1 pre-adipocytes | [4] |

| Reporter Gene Activation | PPARδ | Increased reporter activity | IEC and macrophages | [5] |

| Effective Concentration (In Vitro) | PPARγ Activation | 1.25 - 10 µM | 3T3-L1 cells | [3] |

Detailed Experimental Protocols

The following sections outline the methodologies employed in key studies to characterize the interaction between this compound and PPARs.

PPAR Reporter Gene Assay

This assay is used to determine the ability of a compound to activate a specific PPAR isoform and initiate the transcription of a reporter gene.

Objective: To quantify the transactivation of PPARα and PPARγ by this compound.

Methodology:

-

Cell Culture: 3T3-L1 pre-adipocytes are cultured in a suitable medium.

-

Transfection: Cells are transiently transfected with a plasmid containing a PPAR response element (PPRE) linked to a luciferase reporter gene, along with a plasmid expressing the desired PPAR isoform (α or γ).

-

Treatment: Transfected cells are treated with varying concentrations of this compound (e.g., 1.25, 2.5, 5, and 10 µM) or a known PPAR agonist as a positive control (e.g., rosiglitazone for PPARγ, Wy-14,643 for PPARα).[6]

-

Luciferase Assay: After an incubation period, cell lysates are collected, and luciferase activity is measured using a luminometer.

-

Data Analysis: The relative luciferase activity is calculated and normalized to a control group to determine the fold-change in PPAR activation.

Cell-Free PPARγ Ligand Binding Domain (LBD) Assay

This assay directly measures the binding affinity of a compound to the ligand-binding domain of a PPAR isoform.

Objective: To determine the IC50 value of this compound for human PPARγ.

Methodology:

-

Reagents: Recombinant human PPARγ LBD, a fluorescently labeled PPARγ ligand (tracer), and the test compound (this compound).

-

Assay Principle: The assay is based on the principle of competitive binding. This compound competes with the fluorescent tracer for binding to the PPARγ LBD.

-

Procedure: The PPARγ LBD is incubated with the fluorescent tracer in the presence of increasing concentrations of this compound.

-

Detection: The fluorescence polarization or a similar detection method is used to measure the amount of tracer bound to the LBD. As the concentration of this compound increases, it displaces the tracer, leading to a decrease in the fluorescence signal.

-

Data Analysis: The IC50 value, the concentration of this compound required to inhibit 50% of the tracer binding, is calculated.[3]

In Vivo Mouse Models of Inflammation and Metabolic Disease

Animal models are crucial for understanding the physiological effects of this compound-mediated PPAR activation.

Objective: To investigate the effects of dietary this compound on glucose homeostasis and inflammation in vivo.

Methodology:

-

Animal Models: Genetically obese db/db mice or mice with diet-induced obesity are often used.[4] To study the specific role of PPARs, tissue-specific PPARγ null mice (e.g., macrophage-specific or intestinal epithelial cell-specific) are employed.[7]

-

Dietary Intervention: Mice are fed a diet supplemented with this compound (e.g., 1% w/w) for a specified period.[5]

-

Physiological Measurements: Parameters such as fasting blood glucose, plasma insulin, and glucose tolerance tests are performed.[4][8]

-

Gene Expression Analysis: At the end of the study, tissues such as adipose tissue, skeletal muscle, and colon are collected.[5][8] Quantitative real-time PCR is used to measure the mRNA expression of PPARs, their target genes (e.g., acyl-CoA oxidase, CD36), and inflammatory markers (e.g., TNF-α, NF-κB).[4][8]

-

Histological Analysis: Tissues may be examined for signs of inflammation or other pathological changes.

Signaling Pathways and Molecular Mechanisms

This compound, through the activation of PPARs, modulates several downstream signaling pathways, leading to its observed physiological effects.

PPARγ-Mediated Anti-Inflammatory Pathway

This compound's potent anti-inflammatory effects are primarily mediated through the activation of PPARγ. Activated PPARγ can interfere with pro-inflammatory transcription factors such as NF-κB.

Caption: this compound activates PPARγ, leading to the inhibition of NF-κB and reduced inflammation.

PPARα-Mediated Lipid Metabolism Pathway

Activation of PPARα by this compound plays a role in regulating lipid metabolism, particularly fatty acid oxidation.

Caption: this compound activates PPARα, promoting the expression of genes involved in fatty acid oxidation.

Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for investigating the effects of this compound in a mouse model of metabolic disease.

Caption: A generalized workflow for assessing the in vivo efficacy of this compound.

Conclusion and Future Directions

This compound is a potent, naturally occurring PPAR agonist with a multi-faceted mechanism of action. Its ability to bind and activate PPARγ, and to a lesser extent PPARα and PPARδ, underpins its observed anti-inflammatory and metabolic benefits. The quantitative data and experimental protocols summarized herein provide a solid foundation for further research and development.

Future investigations should focus on:

-

Elucidating the precise binding kinetics and structural basis of this compound's interaction with all three PPAR isoforms.

-

Conducting comprehensive dose-response studies in human clinical trials to establish optimal therapeutic dosages.

-

Exploring the potential synergistic effects of this compound with other therapeutic agents for the treatment of metabolic and inflammatory diseases.

-

Further investigating the role of this compound's metabolites in mediating its biological effects.

By continuing to unravel the intricate details of its mechanism of action, the full therapeutic potential of this compound can be harnessed for the development of novel, safe, and effective treatments for a range of human diseases.

References

- 1. This compound and Its Role in the Prevention of Neurological Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Activation of PPAR gamma and alpha by this compound ameliorates glucose tolerance and suppresses obesity-related inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of PPARγ and δ by dietary this compound ameliorates intestinal inflammation in mice | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 6. researchgate.net [researchgate.net]

- 7. Activation of PPARγ and δ by dietary this compound ameliorates intestinal inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound: A striking health substance to combat metabolic syndromes in humans - PMC [pmc.ncbi.nlm.nih.gov]

The Punicic Acid Isomer Plexus: A Technical Guide to Their Diverse Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Punicic acid, a conjugated linolenic acid (CLnA) isomer and the primary fatty acid in pomegranate seed oil, has emerged as a molecule of significant interest in the scientific community.[1][2][3][4][5][6][7] Its unique chemical structure, characterized by three conjugated double bonds, bestows upon it a range of potent biological activities. Beyond this compound itself, a family of its isomers, including jacaric acid, catalpic acid, calendic acid, and α-eleostearic acid, are also demonstrating considerable therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of this compound and its isomers, with a focus on their anticancer, anti-inflammatory, antioxidant, and metabolic health-promoting effects. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and drug development endeavors.

Anticancer Activities

This compound and its isomers have demonstrated notable cytotoxic and antiproliferative effects against various cancer cell lines.[8][9][10][11][12] These effects are often mediated through the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its isomers against different cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

| This compound | T98 | Glioblastoma | 9.85 µl/ml | [13] |

| HCT-116 | Colorectal Carcinoma | Cytotoxic at 14 µM | [4] | |

| FaDu | Hypopharyngeal Carcinoma | Cytotoxic at 14 µM | [4] | |

| MDA-MB-231 | Breast Cancer | 92% inhibition at 40 µM | [14] | |

| MDA-ERα7 | Breast Cancer | 96% inhibition at 40 µM | [14] | |

| Jacaric Acid | PC-3 | Prostate Cancer | 11.8 µM | [15] |

| LNCaP | Prostate Cancer | 2.2 µM | [15] | |

| PU5-1.8 | Murine Macrophage-like Leukemia | Time- and concentration-dependent inhibition | [16] |

Experimental Protocols for Anticancer Activity Assessment

This protocol is adapted from the methodology used to assess the effect of jacaric acid on the proliferation of PU5-1.8 cells.[16]

-

Cell Seeding: Seed cancer cells (e.g., PU5-1.8) in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the this compound isomer for specified time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the untreated control cells.

This protocol is based on the methods used to evaluate this compound-induced apoptosis in T98 glioblastoma cells.[13]

-

Cell Treatment: Treat cancer cells with the desired concentration of the this compound isomer for the designated time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour of staining. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Signaling Pathways in Anticancer Activity

This compound has been shown to inhibit glioblastoma cell migration and proliferation through the PI3K/AKT1/mTOR signaling pathway.[13]

Caption: this compound inhibits the PI3K/AKT1/mTOR pathway, leading to reduced cancer cell proliferation and migration, and induced apoptosis.

Anti-inflammatory Activities

This compound and its isomers exhibit potent anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.[3][6]

Quantitative Anti-inflammatory Data

| Compound/Extract | Model | Effect | Reference |

| This compound | TNBS-induced colitis in rats | Decreased MPO and F2-isoprostane levels | [17] |

| Calendula officinalis extract | Carrageenan-induced paw edema in rats | 50.6% and 65.9% inhibition at 250 and 500 mg/kg | [18][19] |

| Dextran-induced paw edema in rats | 41.9% and 42.4% inhibition at 250 and 500 mg/kg | [18][19] | |

| LPS-stimulated macrophages | Dose-dependent inhibition of NO production (50% at 147 µL/mL) | [7][20][21] |

Experimental Protocols for Anti-inflammatory Activity Assessment

This protocol is based on the methodology for measuring MPO activity as a marker of neutrophil infiltration in inflamed tissues.[14][18][22][23]

-

Tissue Homogenization: Homogenize tissue samples in a phosphate buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB).

-

Centrifugation: Centrifuge the homogenates at 12,000 x g for 15 minutes at 4°C.

-

Reaction Mixture: In a 96-well plate, add the supernatant to a reaction buffer containing o-dianisidine dihydrochloride and hydrogen peroxide.

-

Absorbance Measurement: Measure the change in absorbance at 450-460 nm over time using a spectrophotometer.

-

Calculation: Express MPO activity as units per gram of tissue, where one unit of MPO is defined as the amount of enzyme that degrades 1 µmol of hydrogen peroxide per minute at 25°C.

This protocol provides a general workflow for the quantification of F2-isoprostanes, a biomarker of lipid peroxidation and oxidative stress.[15][24][25][26][27]

-

Sample Preparation: Extract lipids from biological samples (plasma, tissue homogenates) using a suitable solvent system (e.g., Folch extraction).

-

Saponification: Hydrolyze the esterified F2-isoprostanes to their free acid form using a base (e.g., KOH).

-

Solid-Phase Extraction (SPE): Purify the sample using a C18 SPE cartridge to isolate the F2-isoprostanes.

-

Derivatization: Convert the F2-isoprostanes to pentafluorobenzyl (PFB) esters and then to trimethylsilyl (TMS) ethers.

-

GC-MS Analysis: Analyze the derivatized samples using a gas chromatograph coupled with a mass spectrometer operating in negative ion chemical ionization (NICI) mode.

-

Quantification: Quantify the F2-isoprostanes by comparing the peak area of the analyte to that of a deuterated internal standard.

Signaling Pathways in Anti-inflammatory Activity

This compound exerts its anti-inflammatory effects by inhibiting the NF-κB and p38 MAPK signaling pathways.

Caption: this compound inhibits inflammation by blocking NF-κB activation and the p38 MAPK pathway, reducing pro-inflammatory gene expression and ROS production.

Antioxidant Activities

The conjugated double bond system in this compound and its isomers confers significant antioxidant properties, enabling them to scavenge free radicals and protect against oxidative damage.

Quantitative Antioxidant Data

| Compound | Assay | Result | Reference |

| This compound | DPPH | ~50% scavenging at 250 µg/mL | [28] |

| α-Eleostearic Acid | DPPH | ~53% scavenging at 250 µg/mL | [28] |

| Hydroxyl radical scavenging | Showed in vitro antioxidant activity | [23][27] |

Experimental Protocols for Antioxidant Activity Assessment

This is a widely used method to assess the free radical scavenging ability of a compound.[28][29][30][31][32]

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction Mixture: Add various concentrations of the test compound to the DPPH solution. A control containing only methanol and DPPH is also prepared.

-

Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

The ORAC assay measures the antioxidant capacity of a substance to inhibit the oxidation of a fluorescent probe.[17][19][20][33][34]

-

Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein), a free radical generator (e.g., AAPH), and a standard antioxidant (e.g., Trolox).

-

Reaction Mixture: In a 96-well black microplate, add the test sample or Trolox standard, followed by the fluorescein solution.

-

Incubation: Incubate the plate at 37°C for a short period.

-

Initiation of Reaction: Add the AAPH solution to all wells to initiate the oxidation reaction.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence decay kinetically over time using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).

-

Calculation: Calculate the area under the curve (AUC) for each sample and compare it to the AUC of the Trolox standard to determine the ORAC value, expressed as Trolox equivalents (TE).

Metabolic Health Benefits

This compound and its isomers have shown promise in improving various aspects of metabolic health, including glucose homeostasis and lipid metabolism.[2][3][7][25][26][29][30]

Quantitative Metabolic Health Data

| Compound | Model | Effect | Reference |

| This compound | High-fat diet-fed mice | Improved glucose tolerance and suppressed obesity-related inflammation | [35] |

| Catalpic Acid | High-fat diet-fed mice | Decreased fasting plasma glucose and insulin, decreased abdominal fat, increased HDL, decreased triglycerides | [24] |

Experimental Protocols for Assessing Metabolic Effects

This assay determines the ability of a compound to bind to the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of lipid and glucose metabolism.[21][33][36][37][38]

-

Reagents: Use a commercially available PPARγ ligand binding assay kit, which typically includes a fluorescently labeled PPARγ ligand and the PPARγ ligand-binding domain (LBD).

-

Competition Reaction: In a microplate, incubate the PPARγ LBD with the fluorescent ligand in the presence of varying concentrations of the test compound.

-

Fluorescence Polarization Measurement: Measure the fluorescence polarization of the samples. Binding of the test compound to the LBD will displace the fluorescent ligand, resulting in a decrease in fluorescence polarization.

-

Data Analysis: Plot the fluorescence polarization values against the concentration of the test compound to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the fluorescent ligand.

This assay is used to measure the activation of the NF-κB signaling pathway, which is involved in inflammation associated with metabolic disorders.[16][35][36][39][40]

-

Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element.

-

Cell Treatment: Treat the transfected cells with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of the test compound.

-

Cell Lysis: Lyse the cells to release the luciferase enzyme.

-

Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

-

Data Analysis: A decrease in luminescence in the presence of the test compound indicates inhibition of NF-κB activation.

Signaling Pathways in Metabolic Health

This compound improves metabolic health by activating PPARγ and inhibiting the pro-inflammatory NF-κB pathway.

Caption: this compound enhances metabolic health by activating PPARγ to improve glucose and lipid metabolism, and by inhibiting NF-κB to reduce inflammation.

Conclusion

This compound and its isomers represent a promising class of natural compounds with a diverse array of biological activities. Their demonstrated anticancer, anti-inflammatory, antioxidant, and metabolic health-promoting effects warrant further investigation for their potential therapeutic applications. The data, experimental protocols, and signaling pathway diagrams presented in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals working to unlock the full potential of these remarkable fatty acids. Continued research in this area is crucial to translate the preclinical findings into effective clinical interventions.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound: A striking health substance to combat metabolic syndromes in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jfbs.juw.edu.pk [jfbs.juw.edu.pk]

- 6. ijpsonline.com [ijpsonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound Triggers Ferroptotic Cell Death in Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. clinmedjournals.org [clinmedjournals.org]

- 13. This compound: A Potential Nutraceutical Compound in Pomegranate Seed Oil and Its Cardiovascular Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measurement of F2- isoprostanes and isofurans using gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. agilent.com [agilent.com]

- 18. researchgate.net [researchgate.net]

- 19. kamiyabiomedical.com [kamiyabiomedical.com]

- 20. Determining Antioxidant Potential : Using an Oxygen Absorbance Capacity (ORAC) Assay | Lab Manager [labmanager.com]

- 21. Characterizing the Peroxisome Proliferator-Activated Receptor (PPARγ) Ligand Binding Potential of Several Major Flame Retardants, Their Metabolites, and Chemical Mixtures in House Dust - PMC [pmc.ncbi.nlm.nih.gov]

- 22. nwlifescience.com [nwlifescience.com]

- 23. Myeloperoxidase (MPO) Activity Assay [bio-protocol.org]

- 24. sfrbm.org [sfrbm.org]

- 25. Quantification of F2-isoprostanes as a biomarker of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. sfrbm.org [sfrbm.org]

- 27. ovid.com [ovid.com]

- 28. Determination of antioxidant activity by DPPH free radical scavenging assay [bio-protocol.org]

- 29. acmeresearchlabs.in [acmeresearchlabs.in]

- 30. researchgate.net [researchgate.net]

- 31. mdpi.com [mdpi.com]

- 32. iomcworld.com [iomcworld.com]

- 33. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

- 35. 2.3. NF-κB Reporter Gene Assay [bio-protocol.org]

- 36. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 37. researchgate.net [researchgate.net]

- 38. raybiotech.com [raybiotech.com]

- 39. indigobiosciences.com [indigobiosciences.com]

- 40. indigobiosciences.com [indigobiosciences.com]

Investigating the In Vitro Antioxidant Properties of Punicic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Punicic acid (PA), a conjugated linolenic acid (CLnA) isomer, is the primary bioactive component of pomegranate seed oil (PSO), constituting 64-83% of the oil.[1][2] This omega-5 polyunsaturated fatty acid is gaining significant scientific interest for its potential health benefits, including potent antioxidant and anti-inflammatory effects.[3][4][5] In vitro studies are crucial for elucidating the fundamental mechanisms by which this compound combats oxidative stress. This technical guide provides a comprehensive overview of the in vitro antioxidant properties of this compound, detailing its mechanisms of action, summarizing key quantitative findings, and presenting detailed experimental protocols and pathway visualizations.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through a multi-pronged approach, involving both direct and indirect mechanisms. It not only neutralizes harmful free radicals directly but also enhances the cell's endogenous antioxidant defense systems.

-

Direct Radical Scavenging: this compound has demonstrated the ability to directly scavenge free radicals, a key factor in its antioxidant capacity.[6] This includes neutralizing highly reactive molecules like hydroxyl radicals and participating in metal chelation, which prevents the formation of new radicals.[6]

-

Upregulation of Endogenous Antioxidant Enzymes: A significant aspect of this compound's efficacy is its ability to enhance the body's own antioxidant defenses. Studies have shown that supplementation with CLnA isomers, including this compound, can increase the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[7][8]

-

Modulation of Signaling Pathways: this compound influences cellular signaling pathways that regulate the expression of antioxidant genes. It has been shown to modulate the expression of peroxisome proliferator-activated receptors (PPARs), which are involved in controlling genes related to lipid metabolism and inflammation.[5][6][9] While direct evidence for this compound is still emerging, other pomegranate constituents are known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the antioxidant response.[10][11]

-

Inhibition of Pro-oxidant Enzymes: this compound can also exert its effects by inhibiting enzymes that generate reactive oxygen species (ROS). For instance, it has been shown to prevent the increase in nicotinamide adenine dinucleotide phosphate (NADPH) oxidase, a major source of cellular ROS, in response to inflammatory stimuli like TNF-α.[3][6]

Quantitative Data on Antioxidant Effects

The following tables summarize the key quantitative and qualitative findings from in vitro and ex vivo studies on the antioxidant effects of this compound and pomegranate seed oil.

Table 1: Effects of this compound (PA) / Pomegranate Seed Oil (PSO) on Cellular Systems

| System/Cell Type | Agent | Concentration(s) | Observed Antioxidant Effect | Reference(s) |

| H9c2 Cardiomyocytes | PSO | 50, 100, and 200 µg/mL | Significantly reduced intracellular ROS levels and increased superoxide dismutase (SOD) activity. | [3] |

| Human Neutrophils | PA | 10 µM - 40 µM | Inhibited TNF-α-induced ROS production in a dose-dependent manner. Did not inhibit PMA-induced ROS production. | [12] |

| Alloxan-Induced Diabetic Rats (ex vivo) | PA + α-tocopherol | 0.25% PA + 0.15% AT in diet | Significantly lowered LDL and erythrocyte lipid peroxidation; highest reduction in liver & membrane peroxidation. | |

| Sodium Arsenite-Induced Oxidative Stress in Rats (ex vivo) | PA | Diet supplementation | Increased activity of SOD, CAT, and GPx; lowered nitric oxide (NO) synthase activity. | [7][8] |

| Breast Cancer Cells (MDA-MB-231 & MDA-ERα7) | PA | 40 µM | Inhibition of cell proliferation was found to be dependent on lipid peroxidation. |

Table 2: Summary of this compound's Antioxidant Mechanisms

| Mechanism | Description | Key Molecules/Pathways Involved | Reference(s) |

| Direct Scavenging | Neutralization of reactive oxygen species. | Hydroxyl radicals, Metal ions | [6] |

| Enzyme Upregulation | Increases the activity of endogenous antioxidant enzymes. | SOD, CAT, GPx | [3][7] |

| Signaling Pathway Modulation | Activates transcription factors that control antioxidant gene expression. | PPARs, Nrf2 (implicated) | [5][9] |

| Inhibition of Pro-Oxidant Activity | Reduces the activity of ROS-generating enzymes and processes. | NADPH oxidase, Lipid peroxidation | [6][7] |

| Protection of Lipoproteins | Increases the antioxidant properties of High-Density Lipoprotein (HDL) and the activity of Paraoxonase 1 (PON1). | HDL, PON1 | [5][9] |

Experimental Protocols

Detailed methodologies are essential for the accurate in vitro assessment of antioxidant properties. Below are standardized protocols for key assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare various concentrations of this compound (e.g., 10-500 µg/mL) in a suitable solvent like methanol or ethanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the this compound solution to 100 µL of the DPPH solution. A control well should contain 100 µL of the solvent instead of the sample.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (concentration required to scavenge 50% of DPPH radicals) can then be determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

-

Reagent Preparation: Prepare the ABTS•+ stock solution by mixing a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in equal volumes.[13] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[13]

-

Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 (±0.02) at 734 nm.[14]

-

Sample Preparation: Prepare various concentrations of this compound in a suitable solvent.

-

Reaction Mixture: Add 20 µL of the this compound solution to 180 µL of the ABTS•+ working solution in a 96-well plate.

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

-

Reagent Preparation: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[15][16] Warm the reagent to 37°C before use.

-

Sample Preparation: Prepare various concentrations of this compound.

-

Reaction Mixture: Add 10 µL of the this compound solution to 190 µL of the FRAP reagent in a 96-well plate.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).[15][16]

-

Calculation: A standard curve is prepared using known concentrations of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as micromolar Fe(II) equivalents.

Superoxide Dismutase (SOD) Activity Assay

This assay measures the ability of SOD in a sample to inhibit the dismutation of superoxide radicals generated by a xanthine/xanthine oxidase system.

-

Principle: Xanthine oxidase produces superoxide radicals (O₂⁻), which react with a detection reagent (like WST-1 or nitroblue tetrazolium) to form a colored product.[17] SOD in the sample scavenges the O₂⁻, thereby reducing the color formation.[17][18]

-

Reagent Preparation: Prepare assay buffer, xanthine solution, detection reagent, and xanthine oxidase enzyme solution according to the kit manufacturer's instructions.

-

Sample Preparation: Homogenize cell or tissue samples and centrifuge to obtain the supernatant containing the enzyme.

-

Reaction Mixture: In a 96-well plate, add the sample, xanthine solution, and detection reagent.

-

Initiation: Start the reaction by adding the xanthine oxidase solution.

-

Incubation: Incubate at a controlled temperature (e.g., 37°C) for approximately 20 minutes.

-

Measurement: Measure the absorbance at the specified wavelength (e.g., 440-450 nm).

-

Calculation: The SOD activity is calculated based on the percentage of inhibition of the colorimetric reaction and is typically expressed as U/mL or U/mg of protein.

Catalase (CAT) Activity Assay

This assay measures the activity of catalase by monitoring the decomposition of hydrogen peroxide (H₂O₂).

-

Principle: Catalase catalyzes the breakdown of H₂O₂ into water and oxygen. The rate of H₂O₂ disappearance can be monitored directly by the decrease in absorbance at 240 nm.

-

Reagent Preparation: Prepare a phosphate buffer (e.g., 50 mM, pH 7.0) and a hydrogen peroxide solution (e.g., 10 mM) in the buffer.

-

Sample Preparation: Prepare cell or tissue lysates as described for the SOD assay.

-

Reaction Mixture: In a UV-transparent cuvette, add the phosphate buffer and the sample lysate.

-

Initiation: Start the reaction by adding the H₂O₂ solution.

-

Measurement: Immediately measure the decrease in absorbance at 240 nm over a period of 1-3 minutes using a spectrophotometer.

-

Calculation: The enzyme activity is calculated from the initial linear rate of H₂O₂ decomposition using the extinction coefficient of H₂O₂ at 240 nm. Activity is expressed as U/mg protein.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the antioxidant activity of this compound.

Caption: Overview of this compound's Antioxidant Mechanisms.

Caption: Workflow for In Vitro Antioxidant Assessment.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. ijpsonline.com [ijpsonline.com]

- 3. This compound: A Potential Nutraceutical Compound in Pomegranate Seed Oil and Its Cardiovascular Benefits [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound and Its Role in the Prevention of Neurological Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound: A striking health substance to combat metabolic syndromes in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pomegranate Seed Oil (Punica Granatum L.): A Source of this compound (Conjugated -Linolenic Acid) [jscimedcentral.com]

- 9. mdpi.com [mdpi.com]

- 10. Anti-Inflammatory Mechanism Involved in Pomegranate-Mediated Prevention of Breast Cancer: the Role of NF-κB and Nrf2 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [논문]Pomegranate (Punica granatum L.) wine polyphenols affect Nrf2 activation and antioxidant enzyme expression in human neuroblastoma cells (SH-SY5Y) [scienceon.kisti.re.kr]

- 12. researchgate.net [researchgate.net]

- 13. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 15. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. assaygenie.com [assaygenie.com]

- 18. Total Superoxide Dismutase (T-SOD) Activity Assay Kit (Hydroxylamine Method) - Elabscience® [elabscience.com]

Preliminary Studies on Punicic Acid and its Neuroprotective Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss and debilitating cognitive and motor function decline. A growing body of preliminary research suggests that punicic acid, an omega-5 conjugated fatty acid found in pomegranate seed oil, may offer neuroprotective benefits. This technical guide provides an in-depth overview of the current understanding of this compound's neuroprotective effects, focusing on its mechanisms of action, relevant experimental data, and detailed protocols for key assays.

This compound is thought to exert its neuroprotective effects through a multi-pronged approach, primarily by exhibiting potent anti-inflammatory and antioxidant properties.[1][2][3] Mechanistic studies have pointed to its interaction with several key signaling pathways involved in neuroinflammation and oxidative stress, including the Peroxisome Proliferator-Activated Receptors (PPARs), Nuclear Factor-kappa B (NF-κB), and the inhibition of calpain, a calcium-dependent protease implicated in neuronal cell death.[1][3] Furthermore, this compound has been shown to reduce the formation of beta-amyloid deposits and the hyperphosphorylation of tau protein, two key pathological hallmarks of Alzheimer's disease.[2][3]

This guide will synthesize the available preclinical data, present it in a structured format for easy comparison, and provide detailed methodologies for the key experiments cited to aid in the design and interpretation of future studies in this promising area of research.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from in vitro and in vivo studies investigating the neuroprotective effects of this compound and pomegranate seed oil (PSO), which is rich in this compound.

Table 1: In Vitro Studies on the Neuroprotective Effects of this compound and Pomegranate Seed Oil

| Cell Line | Treatment | Concentration | Outcome | Quantitative Result | Reference |

| BV-2 Microglia | Pomegranate Seed Oil (PSO) + LPS | 25 µg/mL | Inhibition of Nitric Oxide (NO) Production | Statistically significant reduction | [4] |

| BV-2 Microglia | Pomegranate Seed Oil (PSO) + LPS | 25 µg/mL | Inhibition of TNF-α Release | Statistically significant reduction | [4] |

| N2a Neuroblastoma | Pomegranate Seed Oil (PSO) + LPS | 10 µg/mL | Reduction of iNOS expression | ~114% reduction compared to LPS-treated cells | [2] |

| 3T3-L1 Pre-adipocytes | This compound | 1.25, 2.5, 5, 10 µM | PPARγ Activation (Luciferase Reporter Assay) | Dose-dependent increase in relative luciferase activity | [5] |

| 3T3-L1 Pre-adipocytes | Pomegranate Seed Oil (PSO) | 1.25, 2.5, 5, 10 µg/mL | PPARγ Activation (Luciferase Reporter Assay) | Dose-dependent increase in relative luciferase activity | [5] |

| SH-SY5Y Neuroblastoma | Fermented Pomegranate Juice (rich in this compound metabolites) + H₂O₂ | 100 µg/mL | Increased Cell Viability (MTT Assay) | Significant increase in cell viability (p < 0.001) | [6] |

| KYSE-30 (Esophageal Cancer) & HF2FF (Normal Fibroblast) | Pomegranate Seed Oil (PSO) | Not Specified | Cell Viability (72h) | Significant decrease in viability of cancer cells, less effect on normal cells (*P < 0.05) | [7] |

Table 2: In Vivo Studies on the Neuroprotective Effects of this compound and Pomegranate Seed Oil

| Animal Model | Treatment | Dosage | Duration | Outcome | Quantitative Result | Reference |

| Rotenone-induced 'Parkinsonian' Rats | Nano-emulsified this compound (Nano-PSO) | Not Specified | Not Specified | Improved motor phenotype | Identification of individuals with varying degrees of benefit | [8] |

| APPsw/Tg2576 Mice (Alzheimer's Model) | 4% Pomegranate Supplementation | 4% of diet | 15 months | Reduced neuroinflammation | Statistically significant reduction | [7] |

| APPsw/Tg2576 Mice (Alzheimer's Model) | 4% Pomegranate Supplementation | 4% of diet | 15 months | Altered APP processing | Lowered amyloidogenic processing | [7] |

| Rats with TNBS-induced Colitis (Inflammation Model) | This compound and Pomegranate Seed Oil | Not Specified | Not Specified | Decreased neutrophil activation and ROS/MPO-mediated tissue damage | Statistically significant protection from colon inflammation | [9] |

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow for assessing neuroprotection.

Signaling Pathways

Experimental Workflow

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preliminary studies of this compound's neuroprotective effects.

In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol describes a general method for assessing the neuroprotective effects of this compound against amyloid-beta (Aβ)-induced toxicity in the human neuroblastoma SH-SY5Y cell line.[6][10]

a. Cell Culture and Differentiation:

-

Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.

-

Maintain the cells at 37°C in a humidified atmosphere of 5% CO₂.

-

For differentiation into a neuronal phenotype, seed the cells at an appropriate density and treat with 10 µM retinoic acid for 5-7 days, changing the medium every 2-3 days.

b. Induction of Neurotoxicity and Treatment:

-

Prepare Aβ₁₋₄₂ oligomers by dissolving the peptide in hexafluoroisopropanol (HFIP), evaporating the solvent, and resuspending in dimethyl sulfoxide (DMSO) followed by dilution in cell culture medium.

-

Incubate the prepared Aβ₁₋₄₂ solution to allow for oligomerization.

-

After differentiation, replace the medium with fresh medium containing the desired concentration of Aβ₁₋₄₂ (e.g., 10 µM).

-

In parallel, treat cells with varying concentrations of this compound (e.g., 1-100 µM) either as a pre-treatment before Aβ₁₋₄₂ exposure or concurrently.

c. Assessment of Cell Viability (MTT Assay):

-

After the treatment period (e.g., 24-48 hours), add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control cells.

Anti-inflammatory Assay in BV-2 Microglia

This protocol outlines a method to evaluate the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[4][11]

a. Cell Culture:

-

Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain the cells at 37°C in a humidified atmosphere of 5% CO₂.

b. LPS Stimulation and this compound Treatment:

-

Seed BV-2 cells in 24-well plates at a suitable density.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1-50 µM) for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

c. Measurement of Nitric Oxide (NO) Production (Griess Assay):

-

Collect the cell culture supernatant after the treatment period.

-

Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

d. Measurement of Pro-inflammatory Cytokines (ELISA):

-

Collect the cell culture supernatant.

-

Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of TNF-α and IL-6 according to the manufacturer's instructions.

PPARγ Activation Luciferase Reporter Assay

This protocol describes a method to assess the ability of this compound to activate PPARγ using a luciferase reporter gene assay in a suitable cell line (e.g., 3T3-L1 or HEK293T).[5][12]

a. Cell Culture and Transfection:

-

Culture the chosen cell line in the appropriate medium.

-

Co-transfect the cells with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene. A control vector (e.g., expressing Renilla luciferase) should also be co-transfected for normalization.

b. Treatment and Luciferase Assay:

-

After transfection, treat the cells with various concentrations of this compound (e.g., 1-25 µM) for 24 hours. A known PPARγ agonist (e.g., rosiglitazone) should be used as a positive control.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

-

Express the results as fold activation relative to the vehicle-treated control.

NF-κB (p65) Nuclear Translocation Immunofluorescence Assay

This protocol details a method to visualize and quantify the effect of this compound on the nuclear translocation of the NF-κB p65 subunit in activated microglia.[13][14]

a. Cell Culture, Treatment, and Fixation:

-

Grow BV-2 microglia on glass coverslips in a 24-well plate.

-

Pre-treat the cells with this compound at desired concentrations for 1 hour.

-

Stimulate with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB activation.

-

Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde for 15 minutes.

b. Immunostaining:

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 1 hour.

-

Incubate with a primary antibody against NF-κB p65 overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature in the dark.

-

Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

c. Imaging and Quantification:

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope.

-

Capture images and quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm using image analysis software (e.g., ImageJ).

Calpain Activity Fluorometric Assay